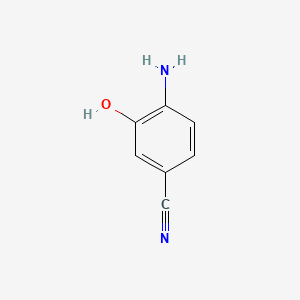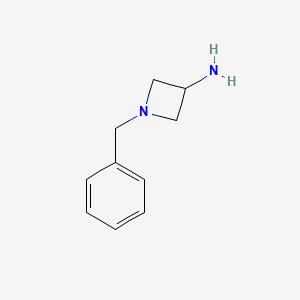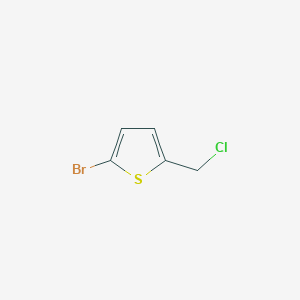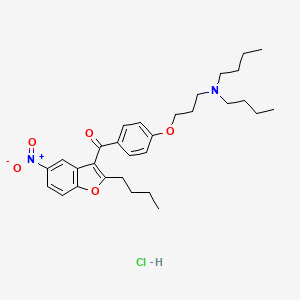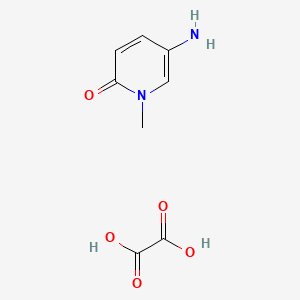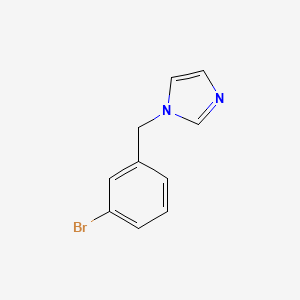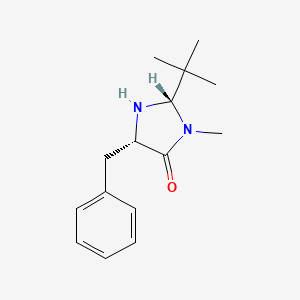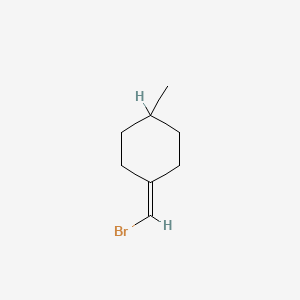
1-(Bromomethylene)-4-methylcyclohexane
Overview
Description
1-(Bromomethylene)-4-methylcyclohexane (BMMC) is an organic compound that has been extensively studied in the scientific community due to its versatility and potential applications in various fields. BMMC is a colorless liquid with a low boiling point and a high vapor pressure, making it an ideal candidate for synthesis, reaction studies, and other laboratory experiments. Additionally, BMMC has been studied for its potential applications in medicinal chemistry, as it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Modular Synthesis of Tetrahydroisoquinolines
1-(Bromomethylene)-4-methylcyclohexane: is utilized in the modular synthesis of 1-alkylidenyl-tetrahydroisoquinolines (THIQs) through a Catellani reaction followed by N-bromosuccinimide (NBS)-mediated cyclization . This method is significant for its mild reaction conditions, broad substrate scope, and good scalability, making it a valuable technique in medicinal chemistry.
Synthesis of Phosphate Bioisosteres
The compound serves as a key intermediate in the synthesis of α-brominated phosphonates, which are used as phosphate bioisosteres in medicinal applications . These bioisosteres are crucial for studying phosphorylation pathways implicated in diseases like cancer, diabetes, and Alzheimer’s disease.
Development of Anti-Cancer Agents
Research indicates that derivatives of 1-(Bromomethylene)-4-methylcyclohexane may have potential applications in the development of anti-cancer agents. The compound’s ability to be involved in complex synthesis pathways allows for the creation of novel molecules with possible anti-tumor effects .
Pharmacological Research
The pharmacological effects of molecules derived from 1-(Bromomethylene)-4-methylcyclohexane are under investigation. These studies aim to understand the biochemical and molecular effects of such compounds on the body, which is crucial for drug development .
Environmental Impact Studies
Compounds related to 1-(Bromomethylene)-4-methylcyclohexane are studied for their environmental impact. Research in this field explores how these compounds, once released into the environment, might affect ecosystems and human health .
Safety and Handling in Laboratory Settings
The safety data sheets of related bromomethylene compounds provide guidelines on handling, storage, and disposal, ensuring safe laboratory practices. Understanding these protocols is essential for researchers working with such chemicals .
properties
IUPAC Name |
1-(bromomethylidene)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZMZZCCYYOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CBr)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438887 | |
| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethylene)-4-methylcyclohexane | |
CAS RN |
77842-32-1 | |
| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




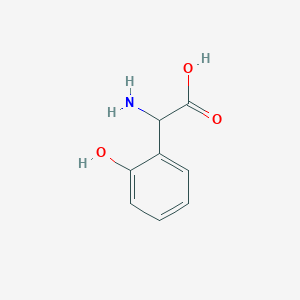

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
